molecular formula C19H31N7O8 B14218394 L-Prolylglycyl-L-glutaminylglycyl-L-glutamine CAS No. 832732-89-5

L-Prolylglycyl-L-glutaminylglycyl-L-glutamine

Cat. No.: B14218394
CAS No.: 832732-89-5
M. Wt: 485.5 g/mol
InChI Key: MHWAOBRZIYPKJZ-SRVKXCTJSA-N
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Description

L-Prolylglycyl-L-glutaminylglycyl-L-glutamine is a peptide compound composed of the amino acids proline, glycine, and glutamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolylglycyl-L-glutaminylglycyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents such as carbodiimides.

    Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms.

Chemical Reactions Analysis

Types of Reactions

L-Prolylglycyl-L-glutaminylglycyl-L-glutamine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.

    Oxidation: Oxidative modifications of amino acid side chains, particularly those of proline and glutamine.

    Substitution: Replacement of specific amino acid residues with other amino acids or chemical groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or enzymatic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Substitution: Specific reagents depending on the desired substitution.

Major Products

    Hydrolysis: Yields proline, glycine, and glutamine.

    Oxidation: Produces oxidized forms of the amino acids.

    Substitution: Results in modified peptides with altered properties.

Scientific Research Applications

L-Prolylglycyl-L-glutaminylglycyl-L-glutamine has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Prolylglycyl-L-glutaminylglycyl-L-glutamine involves its interaction with specific molecular targets and pathways. For example, it may modulate oxidative stress and acetylcholine depletion, which are relevant in neurodegenerative diseases . The compound can also influence gene expression and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Prolylglycyl-L-glutaminylglycyl-L-glutamine is unique due to its specific sequence and potential therapeutic applications. Its combination of amino acids provides distinct biochemical properties compared to other peptides.

Properties

CAS No.

832732-89-5

Molecular Formula

C19H31N7O8

Molecular Weight

485.5 g/mol

IUPAC Name

(2S)-5-amino-2-[[2-[[(2S)-5-amino-5-oxo-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C19H31N7O8/c20-13(27)5-3-11(25-15(29)8-23-17(31)10-2-1-7-22-10)18(32)24-9-16(30)26-12(19(33)34)4-6-14(21)28/h10-12,22H,1-9H2,(H2,20,27)(H2,21,28)(H,23,31)(H,24,32)(H,25,29)(H,26,30)(H,33,34)/t10-,11-,12-/m0/s1

InChI Key

MHWAOBRZIYPKJZ-SRVKXCTJSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O

Origin of Product

United States

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